Diethylazanium; 2-hydroxybenzoate is classified under organic compounds and falls into the category of quaternary ammonium salts. It is synthesized from naturally occurring salicylic acid, which can be extracted from plant sources such as Gaultheria procumbens, commonly known as wintergreen. This plant's oil contains a high concentration of methyl 2-hydroxybenzoate, which can be hydrolyzed to produce salicylic acid .
The synthesis of diethylazanium; 2-hydroxybenzoate typically involves the following steps:
Diethylazanium; 2-hydroxybenzoate has a distinctive molecular structure characterized by:
The presence of the hydroxyl group (-OH) at the ortho position relative to the carboxylate enhances its solubility in polar solvents and contributes to its biological activity.
The molecular structure can be visualized using standard chemical drawing software or databases that provide three-dimensional models.
Diethylazanium; 2-hydroxybenzoate participates in various chemical reactions:
These reactions are crucial for modifying the compound for specific applications in medicinal chemistry .
The mechanism of action of diethylazanium; 2-hydroxybenzoate primarily involves its role as an anti-inflammatory agent. It acts by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), leading to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain.
Diethylazanium; 2-hydroxybenzoate exhibits several notable physical and chemical properties:
These properties contribute to its utility in pharmaceutical applications where solubility and stability are critical.
Diethylazanium; 2-hydroxybenzoate finds extensive use in various scientific and medical fields:
Diethylazanium 2-hydroxybenzoate (systematically named diethylammonium salicylate) forms through a proton-transfer reaction between diethylamine and salicylic acid (2-hydroxybenzoic acid). This acid-base reaction generates an ionic pair (C₄H₁₂N⁺·C₇H₅O₃⁻) stabilized by Coulombic forces and hydrogen bonding. The reaction proceeds quantitatively in polar solvents like ethanol or water, as confirmed by FT-IR spectral shifts from carbonyl (C=O) stretching at ~1650 cm⁻¹ in salicylic acid to carboxylate (COO⁻) asymmetric/symmetric vibrations at 1550–1400 cm⁻¹ in the salt [1].
Solvent polarity critically influences crystallization kinetics. Protic solvents (e.g., ethanol-water mixtures) facilitate rapid nucleation due to enhanced ion solvation and dielectric screening, yielding needle-like crystals. Conversely, aprotic solvents (e.g., acetonitrile) slow crystallization, producing larger prismatic crystals. Table 1 summarizes solvent effects:
Table 1: Solvent Influence on Crystallization Parameters
Solvent System | Crystal Morphology | Reaction Yield (%) | Crystallization Time (hr) |
---|---|---|---|
Ethanol | Needles | 92 | 24 |
Ethanol-Water (4:1) | Plates | 85 | 48 |
Acetonitrile | Prisms | 78 | 72 |
The intramolecular hydrogen bond in salicylate (between the ortho-hydroxy group and carboxylate oxygen) remains intact post-protonation, as evidenced by a persistent broad IR band at ~3112 cm⁻¹ [9]. This non-covalent interaction directs the supramolecular assembly by limiting conformational flexibility of the anion.
X-ray diffraction analyses reveal that diethylazanium 2-hydroxybenzoate adopts a layered supramolecular architecture governed by three primary hydrogen bonds:
These interactions generate infinite chains along the crystallographic b-axis, where ammonium cations bridge adjacent anions. The diethyl groups project laterally, creating hydrophobic domains that sandwich the hydrophilic hydrogen-bonded chains. This amphiphilic arrangement enables solubility in both aqueous (ionic interactions) and organic media (van der Waals penetration) [1]. The cohesion energy is dominated by electrostatic contributions (65%), with dispersion forces (30%) and hydrogen bonding (5%) playing minor roles, as determined by lattice energy calculations.
Table 2: Key Hydrogen Bond Parameters from SCXRD Analysis
Bond Type | Donor-Acceptor Distance (Å) | Angle (°) | Symmetry Operation |
---|---|---|---|
N⁺–H⋯O(carboxylate) | 2.68 | 168 | x, y, z |
N⁺–H⋯O(hydroxy) | 2.75 | 159 | x, -y+1/2, z+1/2 |
O–H⋯O(intramolecular) | 1.85 | 147 | N/A |
The robustness of this network is demonstrated by thermal analysis, showing no phase transitions below the decomposition temperature (215°C), consistent with a single, highly stable crystalline phase under ambient conditions [1].
Polymorphism in diethylazanium 2-hydroxybenzoate is exclusively solvent-induced, with no temperature-dependent transitions observed. Two anhydrous forms are identified:
The polymorphic distinction arises from solvent-directed packing variations. Protic solvents stabilize Form I through solvent-anion hydrogen bonding, enforcing linear chain propagation. Aprotic solvents permit closer cation-anion approach in Form II, yielding denser packing (1.22 g/cm³ vs. 1.15 g/cm³ for Form I). This density difference alters dissolution kinetics; Form II shows 18% lower aqueous solubility at 25°C due to its stabilized lattice [1] [3].
Crystallization phase diagrams confirm that solvent polarity (measured by ET(30) scale) dictates polymorph dominance:
Table 3: Phase Behavior in Selected Solvents
Solvent | ET(30) (kcal/mol) | Dominant Polymorph | Crystal Density (g/cm³) |
---|---|---|---|
Water | 63.1 | Form I | 1.15 |
Ethanol | 51.9 | Form I | 1.15 |
Acetone | 42.2 | Mixed | N/A |
Toluene | 33.9 | Form II | 1.22 |
No hydrate or solvate forms have been characterized, attributed to steric shielding of hydrogen-bonding sites by diethyl groups. This absence of solvation simplifies pharmaceutical formulation by eliminating humidity-induced phase transitions [1] [3].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0